N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(2-ETHYLPHENYL)BENZAMIDE
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Overview
Description
“N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(2-ETHYLPHENYL)BENZAMIDE” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(2-ETHYLPHENYL)BENZAMIDE” typically involves the following steps:
Formation of the thienyl intermediate: This step involves the preparation of the 2,3-dihydrothien-3-yl intermediate through a cyclization reaction.
Oxidation: The intermediate is then oxidized to form the 1,1-dioxido derivative.
Amidation: The final step involves the reaction of the oxidized intermediate with 2-ethylphenylamine and benzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering its pharmacological properties.
Reduction: Reduction reactions can convert the dioxido group back to a dihydrothienyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzamide moiety, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution could produce a variety of functionalized benzamides.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(2-ETHYLPHENYL)BENZAMIDE” involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxido group may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)benzamide: Lacks the dioxido group, potentially resulting in different biological activity.
N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide: Similar structure but without the 2-ethylphenyl group.
N-(2-ethylphenyl)-N-(2-thienyl)benzamide: Contains a thienyl group instead of the dioxido derivative.
Uniqueness
“N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(2-ETHYLPHENYL)BENZAMIDE” is unique due to the presence of both the dioxido and 2-ethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-2-15-8-6-7-11-18(15)20(17-12-13-24(22,23)14-17)19(21)16-9-4-3-5-10-16/h3-13,17H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGZVPKQAKZLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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